3-(2-Methoxyphenyl)but-2-enenitrile

Description

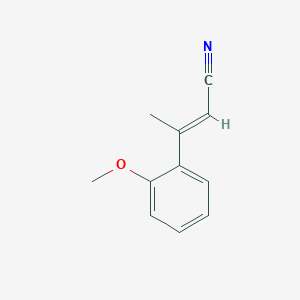

3-(2-Methoxyphenyl)but-2-enenitrile (CAS: 1251474-62-0) is an α,β-unsaturated nitrile compound with the molecular formula C₁₁H₁₁NO and a molecular weight of 173.21 g/mol. Its structure features a methoxy-substituted phenyl group attached to a conjugated nitrile-alkene system.

Properties

IUPAC Name |

(E)-3-(2-methoxyphenyl)but-2-enenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-9(7-8-12)10-5-3-4-6-11(10)13-2/h3-7H,1-2H3/b9-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBPWJWXDCUFULS-VQHVLOKHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC#N)C1=CC=CC=C1OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C#N)/C1=CC=CC=C1OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyphenyl)but-2-enenitrile can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs a palladium catalyst and an organoboron reagent under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product, making it suitable for various industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)but-2-enenitrile undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

Substitution: The methoxy group and the phenyl ring can participate in substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.

Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted aromatic compounds.

Scientific Research Applications

3-(2-Methoxyphenyl)but-2-enenitrile has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenyl)but-2-enenitrile involves its interaction with specific molecular targets and pathways The methoxy group and the nitrile moiety play crucial roles in its reactivity and interactions with other molecules

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 3-(2-Methoxyphenyl)but-2-enenitrile with structurally analogous compounds in terms of molecular features , reactivity , and applications .

Structural and Functional Differences

Substituent Effects: The methoxyphenyl group in this compound enhances electron density in the aromatic ring, facilitating electrophilic substitution reactions. In contrast, the aminophenyl analog (E)-3-(2-Aminophenyl)but-2-enenitrile enables nucleophilic reactivity due to the amine group, making it suitable for palladium-catalyzed cyclizations . The benzimidazole derivative (CAS: 57320-11-3) introduces a heterocyclic aromatic system, which may confer biological activity but reduces solubility compared to non-heterocyclic analogs .

Reactivity Trends :

- α,β-Unsaturated nitriles like this compound undergo conjugate additions or cyclizations. For example, its reaction with arylhydrazines (as in ) contrasts with the simpler 2-methyl-2-butenenitrile, which participates in Michael additions due to the absence of steric hindrance from aromatic groups .

Synthetic Utility :

- The methoxyphenyl derivative is specialized for constructing oxygen-containing heterocycles, whereas the azepane-containing analog (CAS: 93579-24-9) demonstrates the integration of bulky substituents, which may influence stereochemical outcomes in catalysis .

Biological Activity

3-(2-Methoxyphenyl)but-2-enenitrile is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. Its structure features a methoxy-substituted phenyl group and a nitrile functional group, which contribute to its biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Functional Groups :

- Methoxy group (-OCH₃)

- Nitrile group (-C≡N)

This unique combination of functional groups enhances its reactivity and biological profile.

Anticancer Properties

Research has indicated that this compound exhibits antiproliferative activity against various cancer cell lines. Notably, it has shown effectiveness against glioblastoma (GB) and multiple myeloma (MM), which are challenging cancers with limited treatment options. Studies utilizing cell viability assays have demonstrated significant reductions in cell proliferation upon treatment with this compound .

The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis in cancer cells. Apoptotic pathways activated by this compound include:

- Caspase Activation : Increased levels of activated caspases have been observed, indicating the initiation of programmed cell death.

- Cell Cycle Arrest : The compound causes cell cycle arrest at the G1 phase, preventing cancer cells from proliferating .

Comparative Analysis with Similar Compounds

A comparative study involving structurally similar compounds highlights the unique biological profile of this compound. The following table summarizes some related compounds and their respective biological activities:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 3-(4-Methoxyphenyl)but-2-enenitrile | Similar methoxy-substituted phenyl group | Exhibits different biological activities |

| 3-(4-Chlorophenyl)but-2-enenitrile | Chlorine substitution instead of methoxy | Potentially different reactivity profiles |

| 4-(Methoxyphenyl)prop-2-enamide | Amide functional group instead of nitrile | May show distinct pharmacological effects |

This comparison underscores how variations in substituents can significantly influence reactivity and biological activity.

Study on Antiproliferative Effects

A study conducted on various human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 values for GB and MM were found to be significantly lower than those for normal cell lines, indicating selective toxicity towards cancer cells .

In Vivo Studies

Preliminary in vivo studies using animal models have suggested that this compound may also possess anti-tumor properties when administered systemically. Tumor growth was notably reduced in treated groups compared to controls, supporting its potential as a therapeutic agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.